Nickel tungstate

Content Navigation

CAS Number

Product Name

IUPAC Name

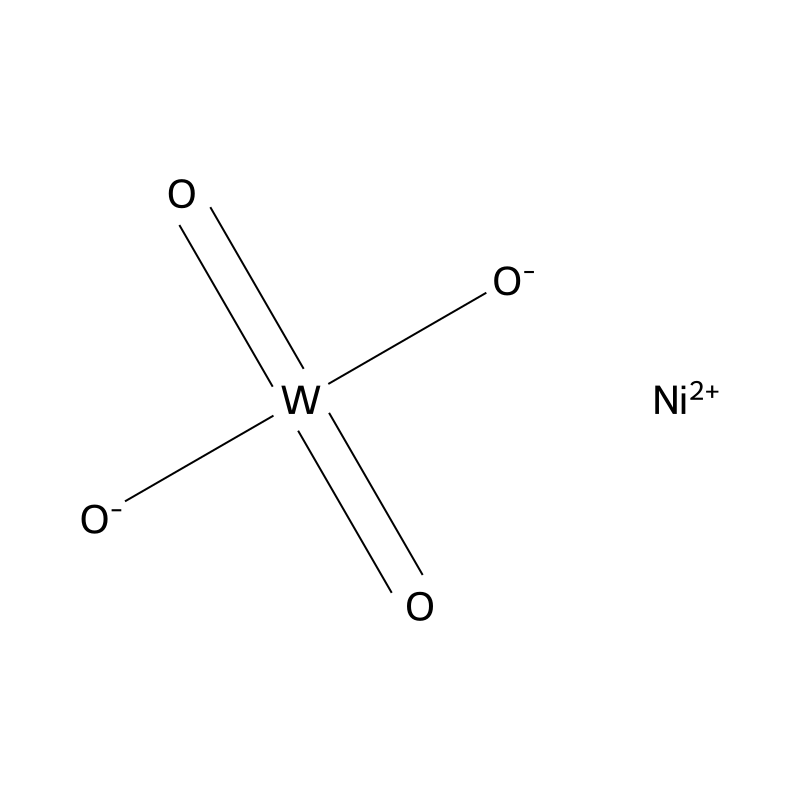

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photocatalysis

One of the most actively researched areas involving nickel tungstate is its use as a photocatalyst. Photocatalysis utilizes light to drive chemical reactions, offering a sustainable and potentially efficient method for various applications. Nickel tungstate exhibits a low band gap, meaning it can absorb a broader range of light, making it suitable for photocatalytic processes. Additionally, its abundant oxygen sites facilitate the adsorption of various molecules, crucial for efficient catalysis []. Researchers are investigating its potential for:

- Water splitting: Converting water into hydrogen fuel using sunlight, a potential clean energy source [].

- Organic pollutant degradation: Detoxifying harmful organic compounds present in water and air [].

Sensors

Another promising application of nickel tungstate lies in its potential for sensor development. Its electrical properties can be manipulated by external stimuli, such as changes in humidity or specific gas molecules. This characteristic allows researchers to explore its use in:

- Humidity sensors: Detecting changes in moisture content in the environment, which has applications in various fields, including meteorology, agriculture, and food storage.

- Gas sensors: Detecting specific gas molecules, potentially useful for monitoring air quality or identifying hazardous substances.

Other Applications

Beyond photocatalysis and sensors, researchers are exploring other potential applications of nickel tungstate, including:

Nickel tungstate is an inorganic compound with the chemical formula NiWO₄, composed of nickel, tungsten, and oxygen. This compound typically manifests as green crystalline solids and possesses a monoclinic crystal structure. Nickel tungstate is characterized by its unique structural, optical, and magnetic properties, making it a subject of interest in various scientific fields. It is insoluble in water, which influences its applications in catalysis and electronic devices .

Nickel tungstate can be synthesized through various methods:

- Reaction of Nickel(II) Nitrate and Sodium Tungstate: This method involves mixing nickel(II) nitrate with sodium tungstate in an aqueous solution at room temperature:

- Reaction of Nickel(II) Oxide and Tungsten(VI) Oxide: This requires high temperatures to facilitate the reaction:

- Sonochemical Method: Utilizing ultrasonic waves to enhance reaction conditions between nickel(II) nitrate hexahydrate and sodium tungstate dihydrate.

- Hydrothermal Method: Conducted in a Teflon-lined autoclave at elevated temperatures (typically 180°C for 18 hours) to synthesize nickel tungstate under high pressure .

Nickel tungstate has diverse applications across multiple fields:

- Photocatalysis: Used for degrading organic pollutants under ultraviolet light.

- Electrochemical Sensing: Acts as an electrode modifier for enhanced detection of heavy metals like mercury.

- Energy Storage: Investigated for use in supercapacitors due to its electrochemical properties.

- Sensors: Employed in various sensing technologies due to its stability and responsiveness .

Studies on the interactions of nickel tungstate reveal its effectiveness in catalyzing reactions and enhancing the performance of sensors. For example, when used as an electrode modifier, it significantly improves the detection sensitivity for mercury ions through differential pulse anodic stripping voltammetry techniques. Its interactions with biological molecules also highlight its potential role in biochemical pathways, especially concerning enzyme activity .

Nickel tungstate shares similarities with other metal tungstates but exhibits unique properties that distinguish it from these compounds. The following table compares nickel tungstate with similar compounds:

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Nickel Tungstate | NiWO₄ | High stability, photocatalytic activity |

| Cobalt Tungstate | CoWO₄ | Strong magnetic properties |

| Manganese Tungstate | MnWO₄ | Notable electrochemical properties |

| Calcium Tungstate | CaWO₄ | Solubility in water; used in ceramics |

Nickel tungstate's unique structural stability and versatility in applications make it particularly valuable compared to other metal tungstates. Its photocatalytic efficiency and electrochemical properties are especially noteworthy, positioning it as a significant material in both environmental and electronic applications .

Hydrothermal Synthesis Protocols for Controlled Crystallinity

Hydrothermal synthesis enables precise control over NiWO₄ crystallinity through temperature, precursor concentration, and reaction time. At 180°C for 12 hours, monoclinic NiWO₄ nanowires (20–100 nm diameter) form with a bandgap of 2.95 eV. Increasing temperature to 500°C enhances crystallinity, as evidenced by sharp (011) and (111) XRD peaks (JCPDS 15-0755). Prolonged aging at 24 hours induces particle aggregation, reducing surface area from 78 m²/g (12-hour synthesis) to 45 m²/g.

Table 1: Hydrothermal Parameters and Resulting Properties

| Temperature (°C) | Time (h) | Morphology | Crystallite Size (nm) | Bandgap (eV) |

|---|---|---|---|---|

| 120 | 18 | Amorphous clusters | 15–20 | 3.2 |

| 180 | 12 | Nanowires | 32 ± 1.05 | 2.95 |

| 200 | 6 | Microflowers | 45 ± 2.1 | 2.88 |

Crystallographic validation via Rietveld refinement confirms phase purity, with lattice parameters a = 4.69 Å, b = 5.66 Å, c = 4.92 Å, and β = 90.3°.

Solvothermal Approaches for Morphological Tuning

Solvothermal synthesis in ethylene glycol yields high-aspect-ratio NiWO₄ nanowires (3.3 μm length, 35 nm diameter) through glycolate precursor intermediates. The coordination of ethylene glycol’s hydroxyl groups to Ni²⁺ slows nucleation, enabling anisotropic growth. At 0.5 M precursor concentration, specific capacitance reaches 1190 F/g at 0.5 A/g, outperforming aqueous hydrothermally synthesized counterparts (714 F/g).

Key Mechanism:

- Ni²⁺ + 2HOCH₂CH₂OH → [Ni(OCH₂CH₂O)]⁺ + 2H⁺

- [Ni(OCH₂CH₂O)]⁺ + WO₄²⁻ → NiWO₄ + HOCH₂CH₂OH

Prolonged reaction beyond 18 hours causes nanowire fragmentation due to Oswald ripening, reducing capacitance retention to 61.5%.

Combustion Synthesis Optimization for Phase Purity

Solution combustion synthesis (SCS) using sucrose-nitrate precursors achieves phase-pure NiWO₄ nanoparticles (15–35 nm) at 500°C. The fuel-to-oxidant ratio (Φ) critically impacts particle size:

$$ \Phi = \frac{\text{Valence of fuel} \times \text{Moles of fuel}}{\text{Valence of oxidizer} \times \text{Moles of oxidizer}} $$

At Φ = 1.0, BET surface area maximizes at 112 m²/g, enabling Hg²⁺ detection limits of 0.12 ppb via anodic stripping voltammetry. Over-fueling (Φ > 1.2) introduces carbonaceous residues, while under-fueling (Φ < 0.8) yields unreacted WO₃ phases.

Co-precipitation Techniques for Amorphous Phase Fabrication

Amorphous NiWO₄ synthesized via co-precipitation at 95°C exhibits enhanced urea oxidation activity (1.75 mA/cm² at 0.45 V vs. RHE) compared to crystalline variants (0.92 mA/cm²). The absence of long-range order facilitates OH⁻ adsorption at undercoordinated Ni sites, as confirmed by in-situ Raman shifts at 890 cm⁻¹ (Ni–O–W stretching).

Table 2: Comparative Properties of Crystalline vs. Amorphous NiWO₄

| Property | Crystalline NiWO₄ | Amorphous NiWO₄ |

|---|---|---|

| Crystallite size (nm) | 32 ± 1.05 | N/A |

| Surface area (m²/g) | 78 | 145 |

| Tafel slope (mV/dec) | 68 | 42 |

| Cycle stability (%) | 92.8 (5000 cycles) | 87.2 (5000 cycles) |

Ultrasonication-Assisted Hybrid Nanocomposite Development

Ultrasonication (40 kHz, 300 W) disperses NiWO₄ nanoparticles onto poly(2,5-dimethoxy aniline) (PDMA), creating NiWO₄@PDMA nanocomposites with 5.90 cm²/g electroactive surface area. The hybrid exhibits 160% higher methanol oxidation current (182 mA/cm²) versus bare NiWO₄ due to:

- π–π stacking between PDMA’s quinoid rings and NiWO₄ surface

- Enhanced charge transfer (Rct = 12 Ω vs. 28 Ω for NiWO₄)

Synthesis Protocol:

- 40 mM NiWO₄ + 40 mM DMA in 1 M H₂SO₄

- 20 mM APS initiator, 10 min ultrasonication

- Centrifugation at 1000 rpm, 40°C drying

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Nickel tungsten oxide (NiWO4): ACTIVE